molecular formula C14H9ClO2 B4973505 5-chloro-3-phenyl-1-benzofuran-2(3H)-one CAS No. 27904-66-1

5-chloro-3-phenyl-1-benzofuran-2(3H)-one

Cat. No.: B4973505
CAS No.: 27904-66-1
M. Wt: 244.67 g/mol
InChI Key: GEMLLCCRVLWNIW-UHFFFAOYSA-N
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Description

5-chloro-3-phenyl-1-benzofuran-2(3H)-one: is an organic compound belonging to the benzofuran family This compound is characterized by a benzofuran ring system substituted with a chlorine atom at the 5-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-chloro-3-phenyl-1-benzofuran-2(3H)-one can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted benzofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-chloro-3-phenyl-1-benzofuran-2(3H)-one is used as a building block in organic synthesis, particularly in the development of new benzofuran derivatives with potential biological activities.

Biology and Medicine: Research has explored the potential of benzofuran derivatives, including this compound, as antimicrobial, anti-inflammatory, and anticancer agents. These compounds are studied for their ability to interact with biological targets and pathways.

Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, pharmaceuticals, and agrochemicals. The unique structural features of this compound make it a valuable intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    5-chloro-2-hydroxybenzophenone: A related compound with a hydroxyl group at the 2-position instead of a benzofuran ring.

    5-chloro-3-phenyl-2-benzofurancarboxylic acid: A benzofuran derivative with a carboxylic acid group at the 2-position.

Uniqueness: 5-chloro-3-phenyl-1-benzofuran-2(3H)-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-3-phenyl-3H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-10-6-7-12-11(8-10)13(14(16)17-12)9-4-2-1-3-5-9/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMLLCCRVLWNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386925
Record name 2(3H)-Benzofuranone, 5-chloro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27904-66-1
Record name 2(3H)-Benzofuranone, 5-chloro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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